molecular formula C8H8N2O B1437452 4-Methyl-1H-indazol-6-ol CAS No. 885521-33-5

4-Methyl-1H-indazol-6-ol

Cat. No.: B1437452
CAS No.: 885521-33-5
M. Wt: 148.16 g/mol
InChI Key: XMFKGNIMXRPRIX-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazol-6-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a hydroxyl group at the 6-position and a methyl group at the 4-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed cyclization, are commonly employed due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

4-Methyl-1H-indazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and biological activities.

    2H-indazole: Another tautomeric form of indazole with distinct stability and reactivity.

    4-Methyl-1H-indazole: Similar to 4-Methyl-1H-indazol-6-ol but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group at the 4-position and a hydroxyl group at the 6-position, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Biological Activity

4-Methyl-1H-indazol-6-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article presents a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C8H8N2OC_8H_8N_2O, and it exhibits properties that make it a candidate for various therapeutic applications.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. A study demonstrated its ability to inhibit the proliferation of K562 leukemia cells. The compound exhibited a dose-dependent increase in apoptosis, marked by an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. The mechanism appears to involve the modulation of the p53-MDM2 pathway, where this compound enhances p53 levels while reducing MDM2 expression, leading to cell cycle arrest in the G0/G1 phase and subsequent apoptosis .

Table 1: Antitumor Efficacy of this compound

Concentration (μM)% Apoptosisp53 ExpressionMDM2 Expression
03.7LowHigh
1036.4IncreasedDecreased
1241.1IncreasedDecreased
1453.2HighLow

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly indoleamine 2,3-dioxygenase (IDO1). Structure-activity relationship (SAR) studies indicate that the methyl groups at positions 4 and 6 are critical for enhancing enzyme inhibition. The IC50 values for related indazole derivatives have shown promising results, with some derivatives achieving sub-micromolar potency against IDO1 .

Case Studies and Clinical Implications

In preclinical models, compounds derived from the indazole scaffold, including this compound, have demonstrated broad-spectrum antitumor activity. For instance, a derivative was tested in vivo against breast cancer models (4T1 cells), resulting in significant tumor growth suppression without notable side effects. This suggests that indazole derivatives could be developed into effective cancer therapeutics .

Additional Biological Activities

Beyond antitumor effects, research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. Studies on related compounds have shown potential in inhibiting bacterial growth and modulating inflammatory pathways, making them candidates for further exploration in treating infections and inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntitumorInduces apoptosis; inhibits cell growth
Enzyme InhibitionPotent IDO1 inhibitor
Anti-inflammatoryModulates cytokine release
AntimicrobialInhibits bacterial proliferation

Properties

IUPAC Name

4-methyl-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFKGNIMXRPRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646479
Record name 4-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-33-5
Record name 4-Methyl-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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